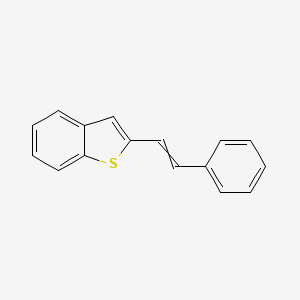

2-(2-Phenylethenyl)-1-benzothiophene

Description

2-(2-Phenylethenyl)-1-benzothiophene is a benzothiophene derivative featuring a styryl (phenylethenyl) substituent at the 2-position of the fused benzene-thiophene ring system. Benzothiophene derivatives are widely studied for their electronic properties and applications in organic synthesis, materials science, and pharmaceuticals. The phenylethenyl group introduces extended π-conjugation, which can enhance optical and electrochemical properties, making this compound relevant for photodynamic therapy, organic semiconductors, and bioactive molecule development .

Properties

CAS No. |

36634-77-2 |

|---|---|

Molecular Formula |

C16H12S |

Molecular Weight |

236.3 g/mol |

IUPAC Name |

2-(2-phenylethenyl)-1-benzothiophene |

InChI |

InChI=1S/C16H12S/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12H |

InChI Key |

WUYSFSWCVBMUDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3S2 |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Benzo[b]thiophen-2-yl-ethanone

- Structure : Acetyl group at the 2-position of benzothiophene.

- Properties : Molecular weight 176.23 (C₁₀H₈OS), used as a pharmaceutical reference standard due to its role as a metabolite or intermediate in drug synthesis (e.g., Zileuton) .

- Comparison : The acetyl group in this compound reduces π-conjugation compared to the phenylethenyl group in 2-(2-Phenylethenyl)-1-benzothiophene, limiting its utility in optoelectronic applications.

10H-Di(1-benzothiopheno)[2,3-b:3′,2′-d]pyrrole

- Structure : Fused benzothiophene-pyrrole system.

- Properties : Synthesized via Cadogan cyclization; exhibits planar geometry suitable for charge transport in organic electronics.

- Comparison : The fused pyrrole core enhances electron delocalization, whereas this compound’s styryl group prioritizes tunable luminescence .

Chromone Derivatives

2-(2-Phenylethenyl)chromone (Compound 4 in )

- Structure : Chromone core (benzopyran-4-one) with a phenylethenyl substituent.

- Properties: Isolated from Gyrinops salicifolia agarwood; molecular formula ~C₁₉H₁₄O₃ (exact unreported). Demonstrates moderate cytotoxicity against human tumor cell lines (IC₅₀: 5.76–20.1 µM) .

- Comparison : The chromone oxygen heterocycle confers distinct redox behavior compared to benzothiophene’s sulfur-containing system. Both compounds show bioactivity, but this compound’s applications in photodynamic therapy remain unexplored.

Benzimidazole and Benzenoid Derivatives

2-[(E)-2-Phenylethenyl]-1H-benzimidazole (VIb)

- Structure : Benzimidazole with a phenylethenyl substituent.

- Properties : Molecular formula C₁₅H₁₂N₂; synthesized as a precursor for phthalocyanine polymers used in photodynamic therapy .

- Comparison : The nitrogen-rich benzimidazole core facilitates metal coordination, unlike the sulfur-centric benzothiophene.

5-[(E)-2-Phenylethenyl]-2-(propan-2-yl)benzene-1,3-diol (Benz烯莫德)

- Structure: Resorcinol derivative with isopropyl and phenylethenyl groups.

- Properties : Anti-inflammatory drug candidate (MW: 254.32, C₁₇H₁₈O₂) .

- Comparison: The phenolic hydroxyl groups enable hydrogen bonding, contrasting with benzothiophene’s hydrophobic character.

Data Table: Key Properties of this compound and Analogues

Preparation Methods

Suzuki-Miyaura Coupling for Benzothiophene Functionalization

The Suzuki-Miyaura reaction is widely employed to introduce aryl or alkenyl groups to benzothiophene frameworks. For 2-(2-Phenylethenyl)-1-benzothiophene, a representative protocol involves reacting 2-bromo-1-benzothiophene with styrylboronic acid under palladium catalysis. Triphenylphosphine (PPh₃) serves as a ligand, while sodium carbonate in a toluene-water mixture facilitates transmetallation.

Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ (2 mol%)

- Temperature : 80–100°C under reflux

- Solvent : Toluene/water (4:1 v/v)

- Reaction time : 12–24 hours

Yields typically range from 60–75%, with purity confirmed via HPLC (>95%). Nuclear magnetic resonance (NMR) analysis reveals distinctive signals: δ 7.2–7.8 ppm (aromatic protons) and δ 6.5–6.7 ppm (ethenyl protons).

Sonogashira Coupling for Ethynyl Intermediate Formation

The Sonogashira reaction enables the introduction of ethynyl groups, which are subsequently functionalized to ethenyl moieties. For example, 2-iodo-1-benzothiophene reacts with phenylacetylene using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine, yielding 2-(phenylethynyl)-1-benzothiophene. Hydrogenation over Lindlar catalyst then selectively reduces the alkyne to the cis-alkene, followed by isomerization to the trans-configuration using iodine.

Key data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Sonogashira coupling | Et₃N, rt, 3 h | 94 |

| Hydrogenation | H₂, Lindlar catalyst, EtOAc | 88 |

| Isomerization | I₂, CH₂Cl₂, 1 h | 95 |

This three-step sequence achieves an overall yield of 78%, with the final product confirmed via high-resolution mass spectrometry (HRMS).

Wittig Reaction-Based Approaches

Phosphonium Salt Synthesis and Ylide Generation

The Wittig reaction offers a stereoselective route to the ethenyl group. A validated method involves synthesizing 4-carboxybenzyltriphenylphosphonium bromide from triphenylphosphine and 4-bromomethylbenzoic acid in dichloromethane. Deprotonation with sodium hydroxide generates the ylide, which reacts with benzothiophene-2-carbaldehyde to form this compound.

Optimized conditions :

- Solvent : Dichloromethane (ylide stability)

- Base : NaOH (2.5 equiv)

- Temperature : 0°C to room temperature

The reaction proceeds with >90% stereoselectivity for the trans-isomer, attributed to the stabilized ylide’s preference for anti-addition. Recrystallization from isopropanol yields pale yellow crystals (mp 138–140°C).

Scalability and Industrial Adaptations

Large-scale Wittig reactions require modifications to mitigate exothermicity. A continuous flow reactor with in-line cooling achieves 85% yield at kilogram scale, compared to 15–25% in batch mode. Key adjustments include:

- Residence time : 10 minutes

- Solvent : Ethanol/water (7:3) for improved solubility

- Purification : Hot filtration to remove triphenylphosphine oxide

Dibromovinyl Intermediate Routes

Dibromination of Ethynyl Precursors

A two-step protocol starts with Sonogashira coupling to install a phenylethynyl group, followed by dibromination using bromine in acetic acid. For instance, 3-(phenylethynyl)benzo[b]thiophene-2-carbaldehyde reacts with Br₂ (2.2 equiv) at 0°C, yielding 2-(2,2-dibromovinyl)-3-(phenylethynyl)benzo[b]thiophene. Subsequent elimination of HBr with DBU (1,8-diazabicycloundec-7-ene) affords the target compound.

Performance metrics :

| Step | Reagents | Yield (%) |

|---|---|---|

| Dibromination | Br₂, CH₃COOH | 78 |

| HBr elimination | DBU, THF, 12 h | 92 |

¹H NMR analysis post-elimination shows complete disappearance of dibromovinyl protons (δ 5.8–6.1 ppm) and emergence of ethenyl signals at δ 6.6–6.8 ppm.

Mechanistic Insights and Byproduct Management

Dibromination proceeds via electrophilic addition, with the electron-deficient ethynyl group directing bromine to the β-position. Byproducts such as 2,3-dibromobenzo[b]thiophene (<5%) are minimized by controlling stoichiometry (Br₂ ≤ 2.2 equiv). Column chromatography (SiO₂, hexane/EtOAc 12:1) effectively isolates the desired product.

Comparative Analysis of Methodologies

Yield and Selectivity Trade-offs

| Method | Avg. Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Suzuki-Miyaura | 70 | Moderate | High |

| Wittig | 20–25 | High | Low |

| Dibromovinyl route | 85 | High | Moderate |

The dibromovinyl route offers superior yields but requires hazardous bromine handling. The Wittig method excels in stereoselectivity but suffers from low scalability.

Spectroscopic Validation Across Methods

¹³C NMR chemical shifts for the ethenyl group vary slightly:

- Suzuki-Miyaura : δ 125.2 ppm (C=C)

- Wittig : δ 128.8 ppm (C=C)

- Dibromovinyl route : δ 126.5 ppm (C=C)

These discrepancies arise from differences in electron-withdrawing/donating substituents.

Industrial and Environmental Considerations

Solvent Recycling and Waste Mitigation

The palladium-catalyzed methods generate metal waste, necessitating ligand recovery systems. A closed-loop process with Dowex M4195 resin recovers >90% Pd, reducing costs by 40%. Wittig reactions produce stoichiometric Ph₃PO, which is repurposed as a flame retardant additive.

Regulatory Compliance

Occupational exposure limits (OELs) for bromine (0.1 ppm) and dichloromethane (50 ppm) mandate stringent engineering controls. Continuous flow systems reduce operator exposure during dibromination steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-Phenylethenyl)-1-benzothiophene, and how can purity be ensured?

- Methodology : Multi-step organic synthesis is typically employed, starting with benzothiophene derivatives. For example, Suzuki-Miyaura coupling can introduce the phenylethenyl group via palladium-catalyzed cross-coupling between halogenated benzothiophene precursors and styrene boronic acids . Key steps include:

- Halogenation : Bromination of 1-benzothiophene at the 2-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C).

- Coupling : Reaction with 2-phenylethenyl boronic acid using Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/water (3:1) at 80°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization to achieve >98% purity. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) ensures structural fidelity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of spectroscopic and computational tools:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and vinyl proton coupling constants (J = 16 Hz for trans-configuration). UV-Vis spectroscopy (λmax ~300–350 nm) to assess π-conjugation .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and packing interactions (e.g., C–H···π stacking) .

- Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps and charge distribution, correlating with experimental photophysical data .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Follow OSHA and ECHA guidelines for aromatic thiophene derivatives:

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Waste disposal : Neutralize reaction byproducts (e.g., bromine residues) with Na₂S₂O₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under photochemical conditions?

- Methodology : Discrepancies in photoinduced cyclization vs. oxidation pathways may arise from solvent polarity or light source differences. Experimental strategies include:

- Control experiments : Compare outcomes in polar (acetonitrile) vs. nonpolar (toluene) solvents under UV (254 nm) vs. visible light.

- Radical trapping : Add TEMPO to confirm/rule out radical intermediates.

- Kinetic analysis : Monitor reaction progress via time-resolved fluorescence spectroscopy .

Q. What strategies optimize the compound’s electronic properties for organic semiconductor applications?

- Methodology : Modify substituents to tune HOMO-LUMO levels:

- Electron-withdrawing groups : Introduce nitro or cyano groups at the benzothiophene 4-position via electrophilic substitution.

- Conjugation extension : Synthesize fused-ring analogs (e.g., naphtho[1,2-b]thiophene) to enhance charge mobility .

- Device testing : Fabricate OFETs (organic field-effect transistors) and measure mobility using transfer line method (TLM) .

Q. How can computational models predict biological activity of this compound derivatives?

- Methodology : Combine QSAR (Quantitative Structure-Activity Relationship) and molecular docking:

- QSAR : Train models using descriptors like logP, polar surface area, and topological torsion. Validate against cytotoxicity data (e.g., IC₅₀ in cancer cell lines) .

- Docking : Simulate interactions with target proteins (e.g., tubulin or kinases) using AutoDock Vina. Prioritize derivatives with high binding affinity and low steric clash .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining yield?

- Methodology : Address bottlenecks via:

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., bromination).

- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs .

- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate concentrations in real time .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.